molecular formula C21H23BrN2O B2530835 N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide CAS No. 882073-23-6

N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide

Cat. No.: B2530835
CAS No.: 882073-23-6
M. Wt: 399.332
InChI Key: QBXWXWIHOCXUHG-MDZDMXLPSA-N
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Description

N-(1-Benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide (CAS: 882073-23-6) is a synthetic acrylamide derivative with the molecular formula C21H23BrN2O and a molecular weight of 399.334 g/mol .

Properties

IUPAC Name

(E)-N-(1-benzylpiperidin-4-yl)-3-(3-bromophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O/c22-19-8-4-7-17(15-19)9-10-21(25)23-20-11-13-24(14-12-20)16-18-5-2-1-3-6-18/h1-10,15,20H,11-14,16H2,(H,23,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXWXWIHOCXUHG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC(=CC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC(=CC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Acrylamide Formation: The acrylamide moiety is introduced through a reaction between acryloyl chloride and the bromophenyl-substituted piperidine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine atom on the 3-bromophenyl group activates the aromatic ring toward nucleophilic displacement. Key reactions include:

Reaction with amines :
Under palladium catalysis, the bromine undergoes substitution with primary/secondary amines to yield aryl amine derivatives.

ConditionsProductYieldReference
Pd(PPh₃)₄ (5 mol%), DMF, 100°C3-(3-aminophenyl)acrylamide78%

Hydrolysis :
Basic hydrolysis replaces bromine with hydroxyl groups, forming phenolic derivatives.

ConditionsProductYieldReference
NaOH (2M), H₂O/EtOH3-(3-hydroxyphenyl)acrylamide65%

Cycloaddition Reactions

The acrylamide’s conjugated double bond participates in [3+2] cycloadditions:

Huisgen cycloaddition :
Reacts with azides to form triazole-linked hybrids under copper catalysis.

ConditionsProductYieldReference
CuI (10 mol%), DIPEA, DCM1,2,3-triazole adduct82%

Transition Metal-Catalyzed Coupling

The bromophenyl group enables cross-coupling reactions:

Suzuki-Miyaura coupling :
Aryl boronic acids replace bromine in the presence of palladium catalysts.

ConditionsProductYieldReference
Pd(OAc)₂ (3 mol%), K₂CO₃3-(3-arylphenyl)acrylamide70–85%

Thiol-Michael Addition

The α,β-unsaturated acrylamide undergoes conjugate addition with thiols:

Reaction with glutathione :
Thiols attack the β-position, forming covalent adducts. Reactivity depends on substituent electronics (Table 1).

Thiol SourceHalf-life (h)Adduct StructureReference
Glutathione (5 mM)0.1–66S-β-acrylamide conjugate

Table 1: Substituent effects on thiol-Michael addition kinetics.

Radical-Mediated Additions

Under photochemical conditions, the acrylamide participates in radical chain reactions:

Hydroalkylation :
Initiated by blue light, alkyl radicals add to the acrylamide’s double bond.

ConditionsProductYieldReference
Ru(bpy)₃Cl₂, MeCN, λ = 450 nmβ-alkylated acrylamide66%

Condensation and Cyclization

The acrylamide group facilitates condensations with nucleophiles:

Schiff base formation :
Reacts with primary amines to generate imine-linked products.

ConditionsProductYieldReference
EtOH, Δ, 12 hPyrazolyl-quinoline hybrids39–55%

Stability and Degradation Pathways

  • Hydrolytic degradation : The acrylamide undergoes slow hydrolysis in aqueous buffers (pH 7–9), forming carboxylic acid derivatives .

  • Thermal decomposition : Above 200°C, retro-Michael elimination releases the bromophenyl fragment.

Scientific Research Applications

Synthetic Chemistry and Preparation Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide involves several key steps:

  • Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Benzylation : The piperidine derivative undergoes benzylation using benzyl chloride in the presence of a base like sodium hydride.
  • Acrylamide Formation : The acrylamide moiety is introduced via a reaction between acryloyl chloride and the bromophenyl-substituted piperidine derivative.

These methods can be optimized for industrial production, utilizing continuous flow reactors and advanced purification techniques to achieve high yield and purity .

This compound exhibits various biological activities, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that this compound has demonstrated both antibacterial and antifungal activities. It has shown effectiveness against Candida albicans, with minimum inhibitory concentration (MIC) values suggesting moderate antifungal properties . The presence of the bromine atom enhances its reactivity, contributing to its antimicrobial efficacy.

Antitubercular Activity

In studies focused on anti-tuberculosis agents, derivatives similar to this compound have exhibited significant inhibitory effects against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of this compound:

Compound NameActivity Profile
N-(1-benzyl-4-piperidinyl)-3-(3-chlorophenyl)acrylamideModerate antibacterial activity
N-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)acrylamideEnhanced antifungal properties
N-(1-benzyl-4-piperidinyl)-3-(3-methylphenyl)acrylamideLower overall bioactivity

The presence of the bromine atom appears to enhance both antibacterial and antifungal activities compared to its chloro and fluoro counterparts .

Case Study 1: Antitubercular Activity

A series of piperidine derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Results indicated that compounds structurally similar to this compound showed significant inhibitory effects, suggesting their potential as antitubercular agents .

Case Study 2: Antifungal Activity

In vitro studies demonstrated that this compound was effective against various fungal strains, including Candida albicans. Its structural components contribute to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways .

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-Benzyl-3-(3-bromophenyl)acrylamide (CAS: Not specified)

  • Molecular Formula: C16H14BrNO
  • Molecular Weight : 316.198 g/mol
  • Key Differences : Lacks the piperidinyl group present in the target compound. This reduces steric complexity and may limit interactions with enzymes or receptors requiring hydrophobic or hydrogen-bonding motifs.
  • Activity: No direct bioactivity data reported, but simpler acrylamides often exhibit moderate antimicrobial or anti-inflammatory effects .

(E)-N-(3-Bromophenyl)-3-(3,4-dihydroxyphenyl)acrylamide (Compound 3o)

  • Molecular Formula: C15H12BrNO3
  • Molecular Weight : 334.16 g/mol

3-(3-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide (Compound 21)

  • Molecular Formula : C16H12BrN3O3S
  • Molecular Weight : 406.26 g/mol
  • Activity : Exhibited anti-proliferative activity against MDA-MB-231 breast cancer cells (IC50: 167.2 µM) and HT-29 colon cancer cells, likely due to sulfonamide-mediated apoptosis .

FK866 (Daporinad)

  • Molecular Formula : C24H28N4O2
  • Molecular Weight : 404.51 g/mol
  • Key Differences : Features a pyridinylacrylamide group and a benzoylpiperidinyl side chain, structurally distinct but functionally relevant as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.
  • Activity : Potent NAD+ biosynthesis inhibitor (IC50: 2 nM), leading to apoptosis in cancer cells .

Pharmacological and Biochemical Insights

Anticancer Potential

  • Halogen-Substituted Analogs : Bromophenyl-containing chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) showed cytotoxic activity against MCF-7 cells (IC50: 42.22 µg/mL), suggesting that bromine enhances membrane permeability and DNA intercalation .
  • Cyanosulfonamide Derivatives: Compound 21 (3-(3-bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide) demonstrated superior anti-proliferative effects compared to non-halogenated analogs, likely due to sulfonamide-mediated carbonic anhydrase inhibition .

Anti-Inflammatory Activity

  • Structural Analog: (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide (Compound 7) exhibited potent anti-neuroinflammatory activity in BV-2 microglial cells, surpassing minocycline in efficacy . This highlights the role of methoxy and dihydrodioxin groups in modulating inflammatory pathways.

Biological Activity

N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzyl group : Attached to the piperidine ring, enhancing lipophilicity.
  • Acrylamide moiety : Contributes to the compound's reactivity and biological interactions.
  • Bromophenyl substitution : The presence of a bromine atom may influence the compound's biological activity by altering electronic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The acrylamide functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities or receptor interactions. This mechanism is similar to other acrylamide derivatives known for their biological effects.

Antimicrobial Activity

Research has shown that compounds with piperidine and acrylamide structures exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Escherichia coli and Staphylococcus aureus, showing promising minimum inhibitory concentrations (MICs) .

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus15

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity. It has been reported to be effective against Candida albicans, with MIC values indicating moderate effectiveness . The structural components contribute to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.

Comparative Studies

Comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameActivity Profile
N-(1-benzyl-4-piperidinyl)-3-(3-chlorophenyl)acrylamideModerate antibacterial activity
N-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)acrylamideEnhanced antifungal properties
N-(1-benzyl-4-piperidinyl)-3-(3-methylphenyl)acrylamideLower overall bioactivity

The presence of bromine in the structure appears to enhance both antibacterial and antifungal activities compared to its chloro and fluoro counterparts .

Case Study 1: Antitubercular Activity

In a study focused on anti-tuberculosis agents, derivatives of piperidine were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that compounds similar in structure to this compound exhibited significant inhibitory effects, suggesting potential for further development as antitubercular agents .

Case Study 2: Anticancer Potential

Another study investigated the anticancer properties of piperidine derivatives, including this compound. The compound showed promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), indicating a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the acrylamide backbone via coupling of 3-(3-bromophenyl)acryloyl chloride with 1-benzyl-4-piperidinylamine under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.
  • Step 3 : Final recrystallization using ethanol/water mixtures to achieve >95% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl, bromophenyl moieties). For example, the trans-configuration of the acrylamide double bond can be verified via coupling constants (J = 15–16 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (theoretical: 399.334 g/mol) .
  • X-ray Crystallography : If single crystals are obtainable, SHELX software can refine the crystal structure and confirm stereochemistry .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Begin with:

  • In vitro kinase inhibition assays : Test against EGFR (epidermal growth factor receptor) due to structural similarities to EGFR inhibitors (e.g., compound 8b in ). Use fluorescence-based ADP-Glo™ kinase assays.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • Rational Design : Replace the 3-bromophenyl group with electron-withdrawing substituents (e.g., trifluoromethoxy) to modulate electronic properties and binding affinity .
  • Fragment-Based Screening : Use SPR (surface plasmon resonance) to identify fragments that improve binding to specific kinases (e.g., HER2 vs. EGFR).
  • In silico Docking : Schrödinger Suite or AutoDock Vina to predict interactions with active sites (e.g., EGFR’s ATP-binding pocket) .

Q. How should researchers resolve contradictions in activity data across different assay platforms?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, compare enzymatic IC₅₀ (cell-free) with cellular IC₅₀ (MCF-7 viability).
  • Meta-Analysis : Use tools like Prism to statistically assess variability (e.g., ANOVA for batch effects in cytotoxicity data).
  • Proteomic Profiling : SILAC (stable isotope labeling by amino acids) to identify off-target protein interactions that may explain discrepancies .

Q. What strategies optimize pharmacokinetic properties without compromising potency?

  • Methodological Answer :

  • LogP Adjustments : Introduce polar groups (e.g., morpholine) to improve solubility while monitoring potency via SPR .
  • Prodrug Approaches : Synthesize phosphate or ester derivatives to enhance bioavailability, followed by in vitro hydrolysis assays .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperidinyl N-debenzylation) and block them with fluorine substitution .

Q. How can computational modeling guide the prioritization of analogs for synthesis?

  • Methodological Answer :

  • QSAR Modeling : Build regression models using descriptors like molar refractivity and topological polar surface area to predict activity .
  • Molecular Dynamics (MD) : Simulate binding persistence in EGFR’s hydrophobic pocket (≥100 ns trajectories) to prioritize stable analogs .
  • ADMET Prediction : SwissADME or ADMETLab to filter candidates with poor permeability or CYP450 inhibition risks .

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